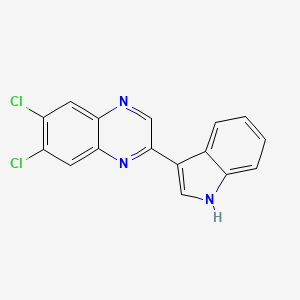
6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline
Overview
Description
6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline, commonly known as DCIQ, is a synthetic compound belonging to the quinoxaline family of heterocyclic compounds. It is a highly versatile compound with numerous applications in the fields of chemistry, biochemistry, and pharmacology. DCIQ has been studied extensively for its potential use in a variety of scientific research applications, including its use as a fluorescent probe for imaging and monitoring of cell physiology.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Approaches : A new methodology for synthesizing indolofuroquinoxaline derivatives has been developed, offering a greener and more scalable approach than previous methods (Nikumbh et al., 2016).
- Structure-Activity Relationships : Research on 1,4-dihydro-quinoxaline-2,3-diones, including 6,7-dichloro derivatives, reveals insights into their binding affinity and functional antagonism related to NMDA receptors, with implications for neurological research (Fray et al., 2001).
- Antifungal Potential : Synthesis of new 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives demonstrates potential as novel antifungal agents, offering a new avenue for agricultural fungicide development (Xu & Fan, 2011).
Biological and Pharmacological Activities
- Diverse Pharmacological Activities : Indoloquinoxaline fused with azetidinones shows potential for various pharmacological activities, including anti-inflammatory and antimicrobial properties (Padmini et al., 2015).
- Biologically Important Synthesis : Research on (1H-indol-3-yl)quinoxalines offers routes to synthesize biologically significant compounds, indicating potential for medical applications (Kamila et al., 2011).
- DNA and RNA Interaction : 6H-Indolo[2,3-b]quinoxaline compounds show potential for DNA and RNA interaction, useful for pharmaceutical applications and research into nucleic acids (Wamberg et al., 2006).
Potential Applications in Agriculture and Medicine
- Pesticidal Activities : Quinoxaline derivatives, including 6H-indolo[2,3-b]quinoxalines, have shown promising results in herbicidal, fungicidal, and insecticidal activities, suggesting potential use in agricultural pest control (Liu et al., 2020).
- Cytotoxic Activity and Cancer Research : Synthesized oxepine and azepine fused N-heterocyclic derivatives of 6,7-dichloro quinoxaline exhibit anti-proliferative properties against cancer cell lines, indicating potential for cancer treatment research (Kumar et al., 2017).
properties
IUPAC Name |
6,7-dichloro-2-(1H-indol-3-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-11-5-14-15(6-12(11)18)21-16(8-20-14)10-7-19-13-4-2-1-3-9(10)13/h1-8,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBMOZJNNZKXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



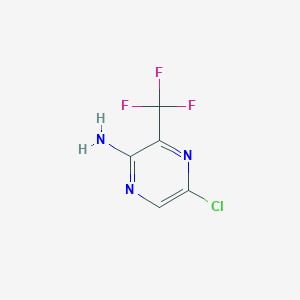
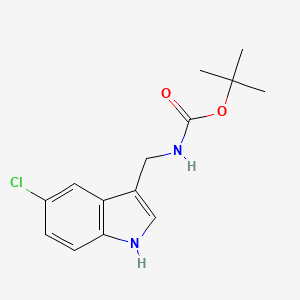
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)
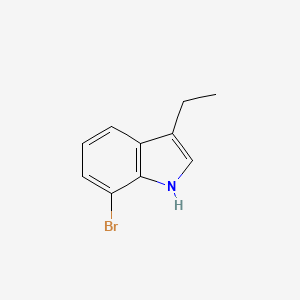

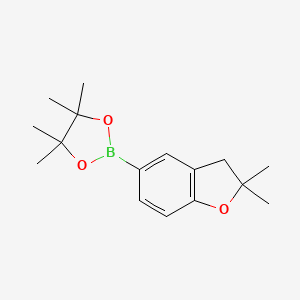
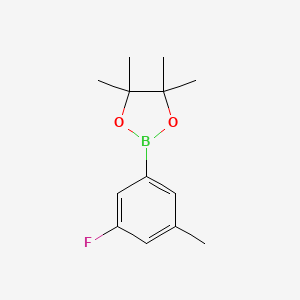
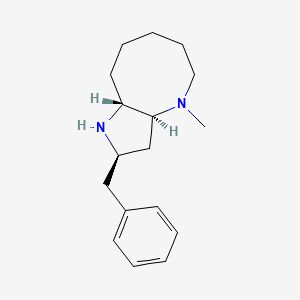
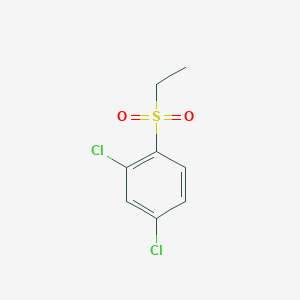
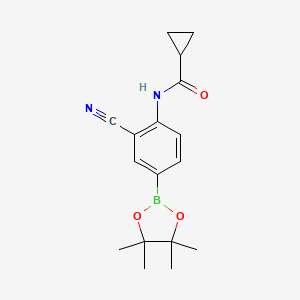
![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)
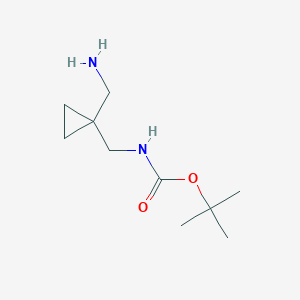
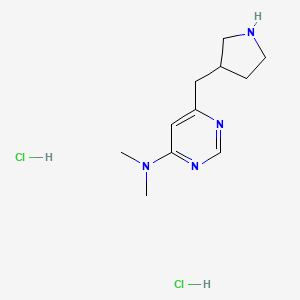
![[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride](/img/structure/B1443554.png)